2,6-Dibromomandelic acid
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Overview
Description
2,6-Dibromomandelic acid is an organic compound characterized by the presence of two bromine atoms attached to the benzene ring of mandelic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromomandelic acid typically involves the bromination of mandelic acid. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the 2 and 6 positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromomandelic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibromo derivatives of benzoic acid.
Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of mandelic acid or its derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed for substitution reactions.
Major Products: The major products formed from these reactions include dibromo derivatives of benzoic acid, mandelic acid, and various substituted mandelic acid derivatives.
Scientific Research Applications
2,6-Dibromomandelic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dibromomandelic acid involves its interaction with specific molecular targets. The bromine atoms on the benzene ring enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and the nature of the reactions involved.
Comparison with Similar Compounds
Mandelic Acid: The parent compound, lacking the bromine atoms.
2,4-Dibromomandelic Acid: A similar compound with bromine atoms at different positions on the benzene ring.
2,6-Dichloromandelic Acid: A compound with chlorine atoms instead of bromine.
Uniqueness: 2,6-Dibromomandelic acid is unique due to the specific positioning of the bromine atoms, which significantly influences its chemical reactivity and potential applications. The presence of bromine atoms enhances its ability to participate in various chemical reactions, making it a valuable compound in synthetic chemistry and other fields.
Properties
Molecular Formula |
C8H6Br2O3 |
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Molecular Weight |
309.94 g/mol |
IUPAC Name |
2-(2,6-dibromophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6Br2O3/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
InChI Key |
RGBVYIQQRRITTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(C(=O)O)O)Br |
Origin of Product |
United States |
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